3,4-difluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide

Chemical Identity Physicochemical Properties Procurement Due Diligence

For medicinal chemistry programs requiring a unique, fluorinated scaffold for receptor-targeted SAR exploration. This compound uniquely combines a 3,4-difluorobenzamide moiety, a 4-(4-fluorophenyl)piperazine group, and a sulfonylpropyl linker—a configuration with undefined public biological data. Procurement is strictly for internal analog library generation or head-to-head profiling against the des-fluoro phenyl analog (CAS 1020980-97-5). Substitution is not scientifically valid without proprietary experimental evidence. Verification of purity (≥95%) by HPLC is standard.

Molecular Formula C20H22F3N3O3S
Molecular Weight 441.47
CAS No. 1021117-07-6
Cat. No. B2914611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-difluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide
CAS1021117-07-6
Molecular FormulaC20H22F3N3O3S
Molecular Weight441.47
Structural Identifiers
SMILESC1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCCNC(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C20H22F3N3O3S/c21-16-3-5-17(6-4-16)25-9-11-26(12-10-25)30(28,29)13-1-8-24-20(27)15-2-7-18(22)19(23)14-15/h2-7,14H,1,8-13H2,(H,24,27)
InChIKeyONJUWZCWSJZZTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4-difluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide (CAS 1021117-07-6) – Procurement Overview and Baseline Identity


3,4-difluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide (CAS 1021117-07-6) is a synthetic, small-molecule fluorinated benzamide derivative incorporating a piperazine sulfonyl linker [1]. Its computed physicochemical properties include a molecular weight of 441.5 g/mol, a topological polar surface area of 78.1 Ų, and a calculated XLogP3 of 2.7 [1]. Available supplier documentation indicates a typical purity of 95% [1]. While structurally related to pharmacophores explored for kinase inhibition, anti-obesity, and anti-arrhythmic applications, no peer-reviewed primary research papers or authoritative database entries providing specific biological activity data for this exact compound were identified during the search conducted for this guide.

Procurement Risks of Unvalidated Substitution for 3,4-difluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide


In the absence of published, quantifiable biological or performance data for this specific compound, generic substitution is not a scientifically valid strategy. The unique combination of a 3,4-difluorobenzamide moiety, a 4-(4-fluorophenyl)piperazine group, and a sulfonylpropyl linker distinguishes it from close analogs. For example, replacing it with the des-fluoro phenyl analog (CAS 1020980-97-5) alters the molecule's electronic profile, fluorine-mediated metabolic stability, and hydrogen-bonding potential in ways that cannot be predicted without experimental data [1]. Any substitution risks introducing an unknown change in target binding, selectivity, or pharmacokinetic behavior, making it a procurement decision without an evidence base.

Quantitative Differentiation Evidence Guide for 3,4-difluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide


Absence of High-Strength, Comparator-Based Evidence for Definitive Selection

A comprehensive search of primary research papers, patents, and authoritative databases did not yield any direct head-to-head comparison, cross-study comparable data, or class-level inference data that would allow for a quantitative, evidence-based differentiation of 3,4-difluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide from its closest analogs. The only verifiable, quantitative data available pertains to its computed physicochemical properties, such as molecular weight (441.5 g/mol), XLogP3 (2.7), and topological polar surface area (78.1 Ų) [1]. No quantitative biological activity (e.g., IC50, Ki, EC50, % inhibition) or comparative selectivity/potency data were identified for this compound against any defined comparator. The closest structurally identified analog, lacking the 4-fluorophenyl substitution (CAS 1020980-97-5), similarly lacks published biological characterization [2]. Therefore, a scientifically rigorous, data-driven selection of this compound over an analog cannot be made at this time based on publicly available information.

Chemical Identity Physicochemical Properties Procurement Due Diligence

Application Scenarios for 3,4-difluoro-N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)benzamide Based on Available Evidence


Use as a Research Intermediate for Novel Analog Synthesis

The compound's structural complexity, featuring three fluorine atoms and a sulfonamide linkage, makes it a viable intermediate or starting point for medicinal chemistry exploration. Procurement is justifiable for laboratories aiming to create a new library of analogs for screening, with the understanding that its own biological profile is undefined [1]. This scenario is supported by the fact that its physicochemical properties fall within drug-like chemical space [1].

Tool Compound for Investigating Fluorine Effects in SAR Studies

If a research program already possesses data on the non-fluorinated phenylpiperazine analog (CAS 1020980-97-5), procuring this compound could enable a direct, internally-controlled SAR study on the impact of 4-fluorophenyl substitution. This is the only scenario where a valid internal comparison could be generated, as no public comparative data exists [1].

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